イソトリジノール

概要

説明

科学的研究の応用

Chemistry

Iscotrizinol is extensively studied for its photostability and effectiveness as a UV filter. Researchers are exploring its potential to enhance the stability and efficacy of other sunscreen formulations .

Biology and Medicine

In the field of biology and medicine, iscotrizinol is investigated for its role in preventing skin cancer and other UV-induced skin disorders. Its ability to absorb and scatter UV radiation makes it a valuable component in dermatological products .

Industry

Industrially, iscotrizinol is used in the formulation of various cosmetic products, including lotions, creams, and sprays. Its high photostability and low dermal absorption make it a preferred choice for long-lasting sun protection .

将来の方向性

生化学分析

Biochemical Properties

It is known that Iscotrizinol interacts with UV radiation, absorbing it to prevent skin damage

Cellular Effects

Iscotrizinol’s primary cellular effect is the absorption of UV radiation, which protects cells from UV-induced damage It is not yet clear how Iscotrizinol influences cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

The molecular mechanism of Iscotrizinol is primarily related to its ability to absorb UV radiation .

Temporal Effects in Laboratory Settings

Iscotrizinol is known for its photostability, with 25 hours required to lose 10% of its SPF protection ability This suggests that Iscotrizinol remains effective over time in laboratory settings

準備方法

合成経路と反応条件

イソトリジノールの合成は、4,4'-ジアミノジフェニルアミンと2-エチルヘキシル4-アミノベンゾエートをトリアジン誘導体の存在下で反応させることにより行われます。 反応は、一般的に制御された温度と圧力の条件下で行われ、所望の生成物の生成が保証されます .

工業的生産方法

イソトリジノールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高容量の反応器と厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性が確保されます。 反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます .

化学反応の分析

反応の種類

イソトリジノールは、アミノ基とエステル基の存在により、主に置換反応を起こします。 これらの反応は、望ましい結果に応じて、酸または塩基によって触媒される場合があります .

一般的な試薬と条件

置換反応: 一般的な試薬には、塩酸または水酸化ナトリウムが含まれ、反応は通常、室温またはわずかに高温で実施されます。

酸化反応: イソトリジノールは、過マンガン酸カリウムまたは過酸化水素などの強力な酸化剤の存在下で酸化を受ける可能性があり、さまざまな酸化生成物の生成につながります.

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換トリアジン誘導体と酸化ベンゾエートエステルが含まれます .

科学研究への応用

化学

イソトリジノールは、その光安定性とUVフィルターとしての有効性について広く研究されています。 研究者は、他の日焼け止め剤の配合の安定性と有効性を高める可能性を探求しています .

生物学と医学

生物学と医学の分野では、イソトリジノールは、皮膚がんやその他のUV誘発性皮膚疾患を予防する役割について調査されています。 UV放射線を吸収および散乱する能力は、皮膚科製品において貴重な成分となっています .

産業

産業的には、イソトリジノールは、ローション、クリーム、スプレーなどのさまざまな化粧品の配合に使用されます。 高い光安定性と低い皮膚吸収率は、長時間にわたる日焼け止め効果を求める製品に適しています .

類似化合物との比較

類似化合物

エチルヘキシルトリアゾン: 光安定性が高い別のUVフィルターですが、吸収スペクトルがわずかに異なります。

ベンモトリジノール: 紫外線Aと紫外線Bの両方の放射線をカバーする、広帯域UV保護で知られています。

独自性

イソトリジノールは、その優れた光安定性と長期間にわたる日焼け防止指数の保持によって際立っています。 他のUVフィルターとは異なり、日光の下で急速に劣化することはなく、長時間にわたる日焼け止め効果に非常に効果的です .

特性

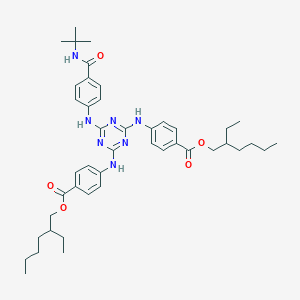

IUPAC Name |

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCJHTSDLYVCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870027 | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-15-5 | |

| Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iscotrizinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iscotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISCOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?

A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing Iscotrizinol and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of Iscotrizinol alongside 15 other UV filters.

Q2: Are there any regulatory considerations regarding the use of Iscotrizinol in sunscreen products?

A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like Iscotrizinol to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that Iscotrizinol, along with seven other UV filters, was under FDA review at the time of publication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)